![molecular formula C13H22N2O4 B2926277 (2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid CAS No. 2380666-74-8](/img/structure/B2926277.png)
(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid
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Description
(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H22N2O4 and its molecular weight is 270.329. The purity is usually 95%.
BenchChem offers high-quality (2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis
This compound is involved in the stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes allows for the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, depending on the reaction conditions. Oxidation of these intermediates leads to high yields of azetidine-2-carboxylic acids, demonstrating the compound's utility in generating structurally complex and stereochemically defined azetidines and pyrrolidines for further applications in drug development and chemical synthesis (Medjahdi et al., 2009).
Biological Evaluation
Another aspect of research involves the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents. Compounds exhibiting significant antidepressant and nootropic activities highlight the importance of the azetidinone skeleton as a central nervous system (CNS) active agent, offering insights into the development of more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Drug Synthesis Applications
The molecule also finds application in the preparation of chiral contiguous epoxyaziridines and their regioselective ring-opening for drug syntheses. This process enables the highly efficient asymmetric synthesis of various pharmacologically relevant compounds, showcasing the molecule's versatility in synthesizing medicinally important frameworks with potential applications in antibiotic, antifungal, and amino acid derivative development (Mao et al., 2018).
Enantioselective Synthesis
Furthermore, the compound is key in the enantioselective synthesis of biologically important (2R)-2-amino-3-phenylpropanes found in commercial drugs. Through regio- and stereoselective ring-opening reactions of aziridin-2-yl-phenylmethanol and subsequent cyclization, it contributes to the development of enantiopure oxazolidin-2-ones, underscoring its role in the synthesis of compounds with therapeutic potential (Ha et al., 2007).
properties
IUPAC Name |
(2R)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)14-7-9(8-14)15-6-4-5-10(15)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOAYZVPFMNCCX-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC[C@@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid |
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